Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate
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Overview
Description
Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate is a heterocyclic compound featuring a piperazine ring with a ketone and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate can be synthesized through a multicomponent reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones . The reaction typically involves condensation between a 1,3-diketone and an aldehyde, followed by the addition of a heterocyclic enaminone as a C-nucleophile, and intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted piperazine compounds .
Scientific Research Applications
Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl (3-oxopiperazin-2-ylidene)acetate: A precursor in the synthesis of methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Polyhydropyrazino[1,2-a]quinolines: These compounds are synthesized using similar multicomponent reactions and have diverse biological activities.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(6-methyl-3-oxopiperazin-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-4-9-8(12)6(10-5)3-7(11)13-2/h3,5,10H,4H2,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAPHQGNAWOYRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(=CC(=O)OC)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698900 |
Source
|
Record name | Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112083-52-0 |
Source
|
Record name | Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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